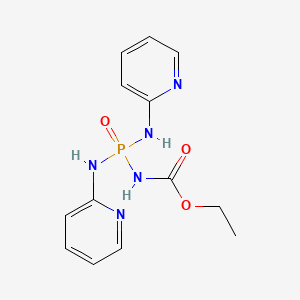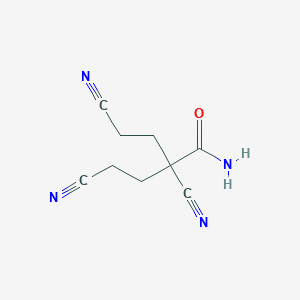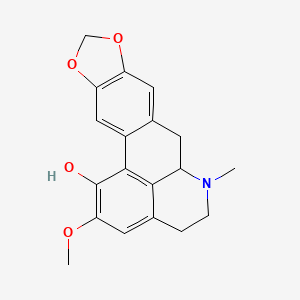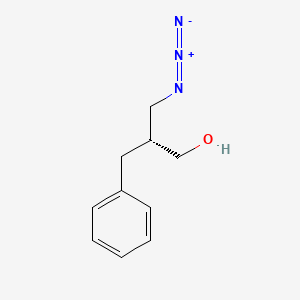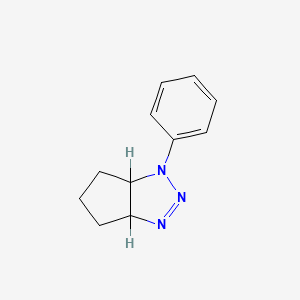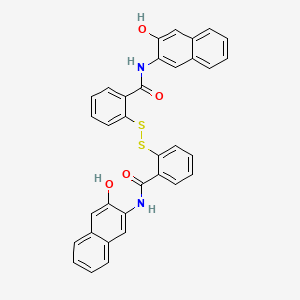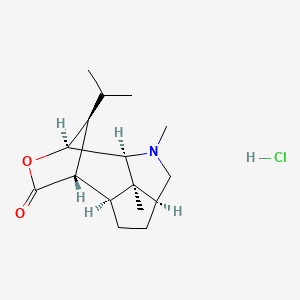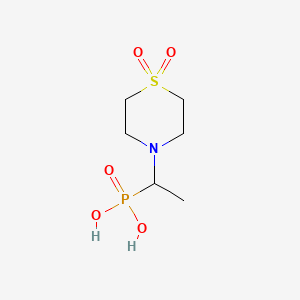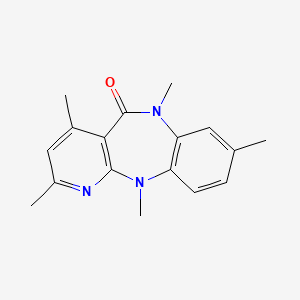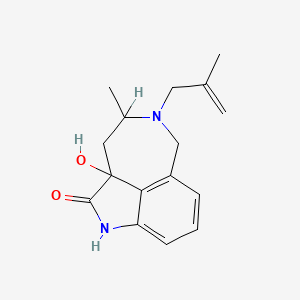
Glyceryl triglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl triglycolate, also known as glyceryl thioglycolate, is a chemical compound widely used in various industrial and cosmetic applications. It is known for its reducing properties and is commonly used in permanent wave solutions for hair. The compound is a monoester of glycerin and thioglycolic acid, and it plays a significant role in breaking disulfide bonds in keratin, which is essential for hair perming processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl triglycolate is synthesized through the esterification of glycerin with thioglycolic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond between glycerin and thioglycolic acid .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glycerin and thioglycolic acid in the presence of an acid catalyst, followed by purification steps to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl triglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group in the compound, which is highly reactive.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process converts the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the ester group back to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted thioglycolates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Glyceryl triglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other thiol-containing compounds.
Biology: In biological studies, this compound is used to study protein structure and function by modifying disulfide bonds in proteins.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of glyceryl triglycolate involves the reduction of disulfide bonds in keratin. The thiol group in this compound interacts with the disulfide bonds, breaking them and allowing the hair to be reshaped. This process is activated by heat, which accelerates the reduction reaction and facilitates the formation of new disulfide bonds in the desired shape .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioglycolic Acid: A precursor to glyceryl triglycolate, thioglycolic acid is also used in hair perming solutions and has similar reducing properties.
Ammonium Thioglycolate: Another compound used in hair perming, it is known for its strong reducing capabilities and is often used in alkaline perm solutions.
Calcium Thioglycolate: Used in depilatory creams, it has similar chemical properties but is primarily used for hair removal rather than perming.
Uniqueness
This compound is unique due to its mild reducing properties, making it suitable for use in acid perm solutions that are gentler on hair. Unlike ammonium thioglycolate, this compound does not produce a strong odor, making it more user-friendly in cosmetic applications .
Propriétés
Numéro CAS |
119797-89-6 |
|---|---|
Formule moléculaire |
C9H14O9 |
Poids moléculaire |
266.20 g/mol |
Nom IUPAC |
2,3-bis[(2-hydroxyacetyl)oxy]propyl 2-hydroxyacetate |
InChI |
InChI=1S/C9H14O9/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6,10-12H,1-5H2 |
Clé InChI |
ZPHOPBXHCOKTKH-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CO)OC(=O)CO)OC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


